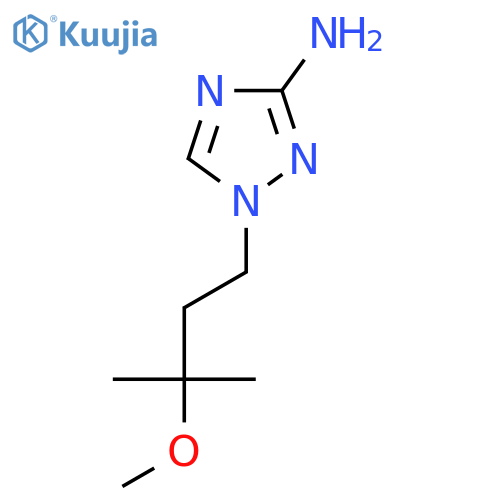Cas no 1698648-77-9 (1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine)

1698648-77-9 structure
商品名:1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
- 1698648-77-9
- EN300-1107506
-
- インチ: 1S/C8H16N4O/c1-8(2,13-3)4-5-12-6-10-7(9)11-12/h6H,4-5H2,1-3H3,(H2,9,11)
- InChIKey: CORRKWMIZXCWHG-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)(C)CCN1C=NC(N)=N1
計算された属性
- せいみつぶんしりょう: 184.13241115g/mol
- どういたいしつりょう: 184.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 66Ų
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107506-5.0g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 5g |
$3520.0 | 2023-05-27 | ||
| Enamine | EN300-1107506-0.25g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1107506-2.5g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1107506-5g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 95% | 5g |
$2443.0 | 2023-10-27 | |
| Enamine | EN300-1107506-10g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 95% | 10g |
$3622.0 | 2023-10-27 | |
| Enamine | EN300-1107506-10.0g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 10g |
$5221.0 | 2023-05-27 | ||
| Enamine | EN300-1107506-0.05g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1107506-0.5g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1107506-0.1g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1107506-1.0g |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine |
1698648-77-9 | 1g |
$1214.0 | 2023-05-27 |
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
1698648-77-9 (1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine) 関連製品
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
